methyl 5-[(4-methylpiperazin-1-yl)methyl]-1,2-oxazole-3-carboxylate

Pharmaceutical impurity profiling Reference standard qualification Quality control

Methyl 5-[(4-methylpiperazin-1-yl)methyl]-1,2-oxazole-3-carboxylate (CAS 932829-51-1) is a heterocyclic small molecule encompassing an isoxazole core, a 4-methylpiperazine substituent, and a methyl ester functional group. This architecture places the compound within the broader isoxazole-piperazine hybrid class, a scaffold extensively investigated for anticancer applications with documented antiproliferative IC50 values between 0.09 and 11.7 µM against hepatocellular carcinoma and breast cancer cell lines.

Molecular Formula C11H17N3O3
Molecular Weight 239.27 g/mol
CAS No. 932829-51-1
Cat. No. B6612312
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 5-[(4-methylpiperazin-1-yl)methyl]-1,2-oxazole-3-carboxylate
CAS932829-51-1
Molecular FormulaC11H17N3O3
Molecular Weight239.27 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)CC2=CC(=NO2)C(=O)OC
InChIInChI=1S/C11H17N3O3/c1-13-3-5-14(6-4-13)8-9-7-10(12-17-9)11(15)16-2/h7H,3-6,8H2,1-2H3
InChIKeyGXNHXPWCNSPMEU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 5-[(4-methylpiperazin-1-yl)methyl]-1,2-oxazole-3-carboxylate (CAS 932829-51-1): Structural and Procurement Baseline


Methyl 5-[(4-methylpiperazin-1-yl)methyl]-1,2-oxazole-3-carboxylate (CAS 932829-51-1) is a heterocyclic small molecule encompassing an isoxazole core, a 4-methylpiperazine substituent, and a methyl ester functional group . This architecture places the compound within the broader isoxazole-piperazine hybrid class, a scaffold extensively investigated for anticancer applications with documented antiproliferative IC50 values between 0.09 and 11.7 µM against hepatocellular carcinoma and breast cancer cell lines . The compound is commercially supplied at ≥95% purity and is explicitly designated as a reference substance for drug impurity analysis, underscoring its role in pharmaceutical quality control workflows .

Why Generic Isoxazole-Piperazine Substitution Fails for Methyl 5-[(4-methylpiperazin-1-yl)methyl]-1,2-oxazole-3-carboxylate


The isoxazole-piperazine chemical space encompasses diverse analogs with wide-ranging biological activity—from sub-micromolar anticancer cytotoxicity (IC50 0.09–11.7 µM) to receptor-level modulation . Within this class, minor structural variations profoundly alter potency, selectivity, and physicochemical behavior. For instance, replacement of the methyl ester with a carboxylic acid (CAS 893639-98-0) or its hydrochloride salt (CAS 1461713-79-0) shifts solubility, membrane permeability, and synthetic tractability . The methyl ester group is not merely a protecting group; it is integral to the compound's utility as a derivatizable building block and validated reference standard for drug impurity profiling—roles that the free acid or salt forms cannot directly fulfill without additional synthetic manipulation . Consequently, simple in-class substitution risks compromising both analytical accuracy in impurity studies and downstream synthetic efficiency.

Quantitative Evidence Guide: Differentiated Features of Methyl 5-[(4-methylpiperazin-1-yl)methyl]-1,2-oxazole-3-carboxylate


Validated Reference Standard for Drug Impurity Analysis vs. Carboxylic Acid Analog

Methyl 5-[(4-methylpiperazin-1-yl)methyl]-1,2-oxazole-3-carboxylate is explicitly designated and supplied as a reference substance for drug impurity analysis, a role that its direct structural analog—5-[(4-methylpiperazin-1-yl)methyl]-1,2-oxazole-3-carboxylic acid (CAS 893639-98-0)—is not marketed for . The methyl ester form provides a distinct chromatographic retention time and ionization profile in LC-MS, enabling unambiguous identification and quantification of this specific impurity in active pharmaceutical ingredient (API) batches .

Pharmaceutical impurity profiling Reference standard qualification Quality control

Predicted Lipophilicity (LogP) Advantage Over Carboxylic Acid Analog for Membrane Permeability

The methyl ester moiety of the target compound confers higher predicted lipophilicity compared to the carboxylic acid analog (CAS 893639-98-0). While experimentally determined logP values for the target compound are not published, structural analogs in the isoxazole-3-carboxylate ester series report logP values in the range of 1.37–1.45, consistent with enhanced passive membrane diffusion relative to the corresponding ionized carboxylate species . In contrast, the carboxylic acid analog (MW 225.24 g/mol, lacking the methyl ester) exists predominantly in the ionized form at physiological pH, which significantly reduces membrane permeability .

ADME prediction Lipophilicity Membrane permeability

Methyl Ester as a Synthetic Handle for Derivatization Versus the Carboxylic Acid

The methyl ester group in the target compound serves as a versatile synthetic handle for further derivatization, including hydrolysis to the free carboxylic acid, aminolysis to amides, or transesterification . This contrasts with the carboxylic acid analog (CAS 893639-98-0), which requires activation (e.g., via acid chloride formation or coupling reagents) before derivatization, adding synthetic steps and potentially reducing overall yield . The target compound's ester functionality can be selectively manipulated without affecting the isoxazole ring or the piperazine moiety.

Medicinal chemistry Building block Derivatization

Isoxazole-Piperazine Class Anticancer Potency: Baseline for Target Compound Evaluation

A series of structurally related isoxazole-piperazine hybrids demonstrated potent to moderate cytotoxicity against hepatocellular carcinoma (Huh7, Mahlavu) and breast cancer (MCF-7) cell lines, with IC50 values ranging from 0.09 to 11.7 µM . The most potent compounds within this series induced G1 or G2/M cell cycle arrest and apoptotic cell death in HCC cells . While the specific target compound has not been individually assayed in these published studies, the conserved isoxazole-piperazine-methyl ester scaffold positions it as a direct structural analog within this active chemical series.

Anticancer activity Hepatocellular carcinoma Breast cancer

One-Pot Synthetic Accessibility and Scalability vs. Multi-Step Analog Syntheses

A recently reported one-pot methodology enables the synthesis of 27 distinct 5-alkyl or aryl-substituted methyl isoxazol-3-carboxylate molecules without intermediate isolation or purification . This synthetic strategy is directly applicable to the target compound class and contrasts with alternative routes to piperazine-containing isoxazole analogs, which often require multi-step sequences involving protecting group strategies and chromatographic purification between steps . The one-pot approach reduces solvent consumption, labor, and overall process mass intensity.

One-pot synthesis Process chemistry Scalability

Procurement-Driven Application Scenarios for Methyl 5-[(4-methylpiperazin-1-yl)methyl]-1,2-oxazole-3-carboxylate


Pharmaceutical Impurity Reference Standard for API Batch Release Testing

In cGMP-compliant pharmaceutical quality control, methyl 5-[(4-methylpiperazin-1-yl)methyl]-1,2-oxazole-3-carboxylate serves as a qualified reference standard for identifying and quantifying process-related impurities in drug substance batches. The compound's distinct methyl ester signature enables selective detection via HPLC-UV or LC-MS, supporting method validation per ICH Q2(R1) guidelines. Its explicit designation as an impurity reference substance makes it procurement-ready for QC laboratories, eliminating the need for in-house synthesis and qualification.

Medicinal Chemistry Building Block for Kinase-Targeted Library Synthesis

The compound's methyl ester group provides a direct synthetic handle for generating diverse amide, ester, and carboxylic acid derivatives without protecting group manipulations . This positions it as a privileged building block for synthesizing focused libraries targeting kinase ATP-binding sites, where isoxazole-piperazine scaffolds have demonstrated potent inhibitory activity. The established anticancer potency of the broader isoxazole-piperazine class (IC50 0.09–11.7 µM) supports its inclusion in hit-to-lead and lead optimization campaigns .

ADME Probe for Evaluating Ester Prodrug Strategies

Given the predicted logP advantage of the methyl ester over the ionized carboxylic acid analog , researchers can employ this compound as a model substrate to evaluate ester prodrug strategies for improving oral bioavailability or CNS penetration of isoxazole-based drug candidates. Comparative permeability assays (e.g., PAMPA or Caco-2) using the methyl ester versus the carboxylic acid analog can quantify the permeability gain attributable to esterification.

Scalable Intermediate for Process Chemistry Development

The one-pot synthetic methodology reported for 5-substituted isoxazole-3-carboxylic acid methyl esters provides a scalable route to this compound class. Process chemistry teams can leverage this methodology to establish reliable supply chains for gram-to-kilogram quantities, reducing dependence on custom synthesis vendors and lowering cost of goods for preclinical development programs.

Quote Request

Request a Quote for methyl 5-[(4-methylpiperazin-1-yl)methyl]-1,2-oxazole-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.